

# A Comparative Spectroscopic Analysis of N-Ethylbenzenesulfonamide and Its Analogues

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## Compound of Interest

Compound Name: **N-Ethylbenzenesulfonamide**

Cat. No.: **B1580914**

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This guide provides a detailed spectroscopic comparison of **N-Ethylbenzenesulfonamide** and its key analogues: Benzenesulfonamide, N-Methylbenzenesulfonamide, and N,N-Diethylbenzenesulfonamide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data for these compounds. The guide summarizes quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in structured tables for straightforward comparison. Detailed experimental protocols for these techniques are also provided.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **N-Ethylbenzenesulfonamide** and its selected analogues. This data is essential for substance identification, purity assessment, and structural elucidation.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data ( $\delta$ , ppm)

Compound	Aromatic Protons	N-H Proton	Alkyl Protons	Solvent
N-Ethylbenzenesulfonamide	~7.5-7.9 (m)	~5.0 (t)	2.9 (q, 2H), 1.0 (t, 3H)	CDCl <sub>3</sub>
Benzenesulfonamide	7.85 (d), 7.58 (m) [1]	7.37 (s, 2H)[1]	-	DMSO-d <sub>6</sub>
N-Methylbenzenesulfonamide	~7.5-7.9 (m)	~5.0 (q)	2.5 (d, 3H)	CDCl <sub>3</sub>
N,N-Diethylbenzenesulfonamide	~7.5-7.8 (m)	-	3.2 (q, 4H), 1.1 (t, 6H)	CDCl <sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (δ, ppm)**

Compound	Aromatic Carbons	Alkyl Carbons	Solvent
N-Ethylbenzenesulfonamide	140.2, 132.5, 129.0, 126.8	38.5, 15.2	CDCl <sub>3</sub>
Benzenesulfonamide	143.2, 132.4, 128.9, 125.8	-	DMSO-d <sub>6</sub>
N-Methylbenzenesulfonamide	140.5, 132.6, 129.1, 126.9	29.3	CDCl <sub>3</sub>
N,N-Diethylbenzenesulfonamide	138.5, 132.3, 128.8, 127.0	42.1, 14.8	CDCl <sub>3</sub>

**Table 3: FT-IR Spectroscopic Data (cm<sup>-1</sup>)**

Compound	N-H Stretch	S=O Stretch (asym/sym)	C-H Stretch (aromatic/aliphatic)
N-			
Ethylbenzenesulfonamide	~3280	~1320 / ~1160	~3060 / ~2970
mide			
Benzenesulfonamide	~3350, ~3250	~1330 / ~1160	~3070 / -
N-			
Methylbenzenesulfonamide	~3290	~1325 / ~1155	~3065 / ~2960
mide			
N,N-			
Diethylbenzenesulfonamide	-	~1335 / ~1165	~3060 / ~2975
amide			

**Table 4: Mass Spectrometry Data (m/z)**

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragment Ions
N-Ethylbenzenesulfonamide	185	156 ([M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 141 ([M-SO <sub>2</sub> ] <sup>+</sup> ), 92, 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )
Benzenesulfonamide	157[2]	141 ([M-O] <sup>+</sup> ), 93, 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> ) [2]
N-Methylbenzenesulfonamide	171[3]	156 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 107, 92, 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )[3]
N,N-Diethylbenzenesulfonamide	213	198 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 184 ([M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 141, 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )

**Table 5: UV-Vis Spectroscopic Data (λ<sub>max</sub>, nm)**

Compound	λmax 1	λmax 2	Solvent
N-Ethylbenzenesulfonamide	~220	~265	Ethanol
Benzenesulfonamide	218[4]	264[4]	Not Specified
N-Methylbenzenesulfonamide	~219	~264	Ethanol
N,N-Diethylbenzenesulfonamide	~222	~266	Ethanol

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- $^1\text{H}$  NMR Spectroscopy: Proton NMR spectra were acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument, typically operating at 75 MHz or higher. Proton decoupling was employed to simplify the spectra to single lines for each unique carbon atom.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film was cast

from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

- Data Acquisition: The FT-IR spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) was acquired and subtracted from the sample spectrum to minimize interference from atmospheric  $\text{CO}_2$  and water vapor.

## Mass Spectrometry (MS)

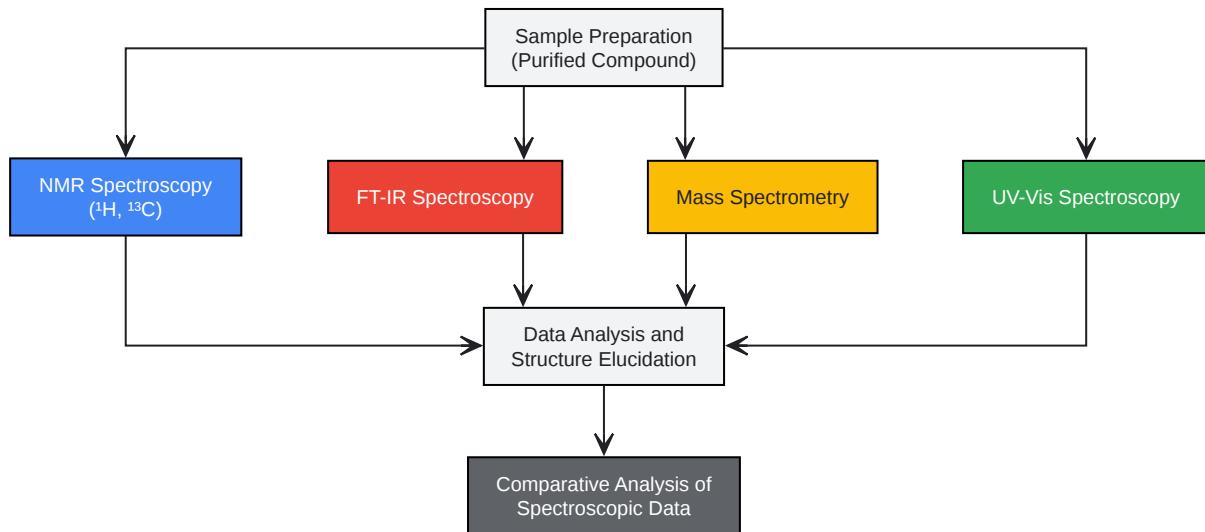
- Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Electron Ionization (EI) was used to generate the molecular ion and fragment ions.
- Data Analysis: The mass-to-charge ( $m/z$ ) ratios of the parent ion and its fragments were recorded and their relative abundances were plotted to generate the mass spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the compound was prepared in a UV-transparent solvent, such as ethanol or methanol.
- Data Acquisition: The absorbance of the solution was measured over the wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent was used as a reference. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) were identified from the resulting spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **N-Ethylbenzenesulfonamide** and its analogues.

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Caption: General workflow for the spectroscopic analysis of sulfonamides.

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## References

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